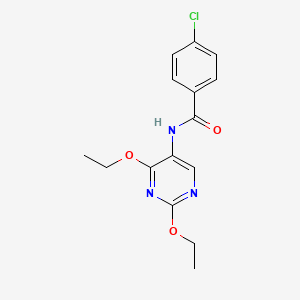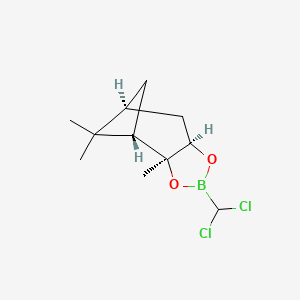
4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide is a chemical compound that belongs to the class of benzamides and pyrimidines This compound is characterized by the presence of a chloro group attached to the benzamide moiety and two ethoxy groups attached to the pyrimidine ring
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
This interaction can lead to changes in the function of the target, which can have downstream effects on various cellular processes .
Biochemical Pathways
Similar compounds have been known to affect a variety of pathways, including those involved in cell growth, proliferation, and apoptosis .
Result of Action
Based on the known effects of similar compounds, it can be speculated that this compound may have potential effects on cell growth, proliferation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position, which includes free radical bromination and nucleophilic substitution .
Molecular Mechanism
It is known that benzylic halides typically react via an SN2 pathway, while others react via an SN1 pathway, via the resonance-stabilized carbocation .
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide in laboratory settings .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models .
Transport and Distribution
There is currently no available data on the transport and distribution of this compound within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 2,4-diethoxypyrimidine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) under reflux conditions.
Catalysts: Catalysts such as CoFe2O4 magnetic nanocatalyst can be used to enhance the reaction efficiency.
Purification: The product is purified using column chromatography with a suitable eluent system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit CDK inhibitory activity and are studied for their anticancer properties.
Substituted Benzamides: Compounds like N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide are explored for their anti-tubercular activity.
Properties
IUPAC Name |
4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-3-21-14-12(9-17-15(19-14)22-4-2)18-13(20)10-5-7-11(16)8-6-10/h5-9H,3-4H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAROEMMXZDZZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)C2=CC=C(C=C2)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(4-Carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2604235.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2604236.png)


![Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate](/img/structure/B2604242.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2604244.png)


![3-amino-N-(4-ethoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2604250.png)

![3-(4-chlorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2604254.png)
![1-[4-(4-CHLOROBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE](/img/structure/B2604255.png)
![6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2604257.png)
![methyl N-[4-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]phenyl]carbamate](/img/structure/B2604258.png)
